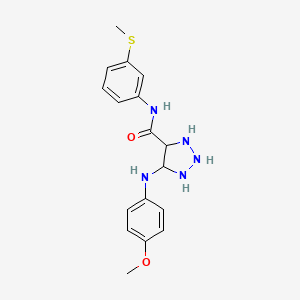![molecular formula C20H14O2 B12342375 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 62600-10-6](/img/structure/B12342375.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is specifically a dihydrodiol form, meaning it has two hydroxyl groups added to the benzo[a]pyrene structure. It is often studied for its role in the metabolic pathways of PAHs and its potential impact on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing the reaction conditions for larger batches and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and quinones.
Reduction: It can be reduced back to benzo[a]pyrene under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to study the enzymatic processes involved in PAH metabolism. It helps in identifying the enzymes responsible for its conversion and the resulting metabolites .
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis. It is used in studies to develop potential inhibitors for the enzymes involved in its metabolism, which could lead to new cancer therapies .
Industry: In industrial applications, this compound is used in the development of bioremediation strategies. It helps in designing microbial systems capable of degrading PAHs in contaminated environments .
Mechanism of Action
trans-Benzo[a]pyrene-4,5-dihydrodiol exerts its effects through its interaction with enzymes involved in PAH metabolism. The compound is initially oxidized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various metabolic enzymes, and the pathways involved are primarily those related to oxidative metabolism .
Comparison with Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A similar compound with hydroxyl groups at different positions.
Chrysene-4,5-dihydrodiol: A dihydrodiol derivative of chrysene, another PAH.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. Its study provides insights into the specific metabolic pathways and potential health impacts of PAHs .
Properties
CAS No. |
62600-10-6 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChI Key |
OYOQHRXJXXTZII-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)


![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)


![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)

![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
